molecular formula C20H25N3O3S B5334986 N-benzyl-2-methyl-4-(3-methylbenzyl)-3-oxopiperazine-1-sulfonamide

N-benzyl-2-methyl-4-(3-methylbenzyl)-3-oxopiperazine-1-sulfonamide

Cat. No.: B5334986
M. Wt: 387.5 g/mol
InChI Key: PIEWSJRQOOGHJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-methyl-4-(3-methylbenzyl)-3-oxopiperazine-1-sulfonamide, also known as Bz-423, is a synthetic compound that has been studied for its potential therapeutic applications. Bz-423 has been found to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of autoimmune diseases and other inflammatory conditions. In

Scientific Research Applications

N-benzyl-2-methyl-4-(3-methylbenzyl)-3-oxopiperazine-1-sulfonamide has been studied for its potential therapeutic applications in a variety of inflammatory conditions. In particular, this compound has been found to have anti-inflammatory and immunomodulatory effects in animal models of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. This compound has also been studied for its potential use in the treatment of sepsis, a life-threatening condition caused by an overwhelming immune response to infection.

Mechanism of Action

The mechanism of action of N-benzyl-2-methyl-4-(3-methylbenzyl)-3-oxopiperazine-1-sulfonamide is not fully understood, but it is thought to involve the inhibition of a protein called mitochondrial benzodiazepine receptor (mBDZR). mBDZR is involved in the regulation of mitochondrial function and has been implicated in the pathogenesis of autoimmune diseases and other inflammatory conditions. By inhibiting mBDZR, this compound may be able to reduce inflammation and modulate the immune response.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. In animal models of autoimmune diseases, this compound has been found to reduce inflammation and slow the progression of disease. This compound has also been found to modulate the immune response, reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. In addition, this compound has been found to protect against oxidative stress and mitochondrial dysfunction.

Advantages and Limitations for Lab Experiments

One advantage of N-benzyl-2-methyl-4-(3-methylbenzyl)-3-oxopiperazine-1-sulfonamide is that it has been shown to be effective in animal models of autoimmune diseases and other inflammatory conditions. This suggests that this compound may have potential as a therapeutic agent in humans. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its efficacy in humans. In addition, the synthesis method for this compound is complex, which may limit its availability for research purposes.

Future Directions

There are several future directions for research on N-benzyl-2-methyl-4-(3-methylbenzyl)-3-oxopiperazine-1-sulfonamide. One direction is to further elucidate its mechanism of action, which may provide insights into its potential therapeutic applications. Another direction is to study the efficacy of this compound in humans, particularly in the treatment of autoimmune diseases and other inflammatory conditions. Finally, future research could explore the development of more efficient synthesis methods for this compound, which may increase its availability for research purposes.

Synthesis Methods

N-benzyl-2-methyl-4-(3-methylbenzyl)-3-oxopiperazine-1-sulfonamide can be synthesized using a multi-step reaction sequence. The first step involves the reaction of 3-methylbenzylamine with methyl acrylate to form N-(3-methylbenzyl)acrylamide. The second step involves the reaction of N-(3-methylbenzyl)acrylamide with benzylamine to form N-benzyl-2-methyl-4-(3-methylbenzyl)piperazine. The final step involves the reaction of N-benzyl-2-methyl-4-(3-methylbenzyl)piperazine with chlorosulfonic acid to form this compound, or this compound.

Properties

IUPAC Name

N-benzyl-2-methyl-4-[(3-methylphenyl)methyl]-3-oxopiperazine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-16-7-6-10-19(13-16)15-22-11-12-23(17(2)20(22)24)27(25,26)21-14-18-8-4-3-5-9-18/h3-10,13,17,21H,11-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIEWSJRQOOGHJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(CCN1S(=O)(=O)NCC2=CC=CC=C2)CC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.